molecular formula C13H12ClN3O B5530459 N-(2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea

N-(2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea

Cat. No. B5530459
M. Wt: 261.70 g/mol
InChI Key: HOFDAJLEVHIVNV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea represents a compound of interest within the realm of organic chemistry, particularly for its potential applications in various fields such as materials science and pharmacology. Its synthesis and properties are of particular importance for understanding its behavior and potential uses.

Synthesis Analysis

The synthesis of N-(2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea and related compounds involves multi-step chemical reactions, starting from basic chemical precursors to the final urea derivative. While specific methods for this compound are not detailed, related urea derivatives have been synthesized through reactions involving chlorophenyl and pyridinyl precursors, showcasing the versatility of urea synthesis methods (Xue Si-jia, 2009).

Molecular Structure Analysis

Molecular structure analysis of urea derivatives is critical for understanding their chemical behavior and potential applications. Crystallographic studies have been utilized to detail the molecular geometry, confirming the presence of specific functional groups and the overall structural integrity of similar compounds (Li Jing-zhi et al., 2006).

Chemical Reactions and Properties

Urea compounds engage in a variety of chemical reactions, reflecting their reactivity and interaction with other chemical entities. Their reactivity can be influenced by the substituents on the phenyl and pyridinyl rings, which can alter the electronic properties and thus the chemical behavior of the molecule. Investigations into related compounds have demonstrated a range of reactivities, particularly in the context of forming complexes and engaging in hydrogen bonding interactions (B. Ośmiałowski et al., 2013).

Physical Properties Analysis

The physical properties of N-(2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, such as solubility, melting point, and crystal structure, are essential for its practical application. These properties are determined by its molecular structure and can significantly affect its handling and usability in various applications. While specific details on this compound were not found, related research on urea derivatives provides insights into how structural variations can impact physical properties (Shaoyong Ke et al., 2008).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemicals, are key to understanding how N-(2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea functions in various chemical environments. Investigations into similar urea derivatives have highlighted the role of the urea functional group and the substituted phenyl and pyridinyl groups in dictating the compound's chemical behavior and interactions (Ralf W. Troff et al., 2012).

properties

IUPAC Name

1-(2-chlorophenyl)-3-(5-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-9-6-7-12(15-8-9)17-13(18)16-11-5-3-2-4-10(11)14/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFDAJLEVHIVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(5-methylpyridin-2-yl)urea

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